![molecular formula C11H15Cl2N3O B2965047 1-(2-Aminoethyl)-3-methylquinoxalin-2-one;dihydrochloride CAS No. 2418727-64-5](/img/structure/B2965047.png)
1-(2-Aminoethyl)-3-methylquinoxalin-2-one;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of quinoxaline, which is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . It’s likely that the “1-(2-Aminoethyl)” part refers to a functional group attached to the quinoxaline structure .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 1-(2-Aminoethyl)pyrrolidine and 1-(2-Aminoethyl)maleimide hydrochloride have been synthesized using various methods .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The synthesis of quinoxaline derivatives, including those similar to 1-(2-Aminoethyl)-3-methylquinoxalin-2-one, involves various chemical reactions that aim to enhance their chemical properties and potential applications. For instance, Singh et al. (2010) synthesized new quinoxaline derivatives to explore their optimized antimicrobial activity by performing molecular transformations around the quinoxaline nucleus. This approach included the attachment of ether linkages and the synthesis of Schiff bases containing quinoxaline moieties, which were then tested for antimicrobial activity (Singh, Kumar Deivedi, Hashim, & Singhal, 2010).
Antimicrobial Activity
The antimicrobial activity of quinoxaline derivatives is a significant area of interest. The compounds synthesized by Singh et al. (2010) were evaluated for their antimicrobial efficacy, demonstrating the potential of quinoxaline derivatives as antimicrobial agents. This highlights the importance of structural modifications in enhancing the antimicrobial properties of these compounds.
Pharmacological Potential
Although the focus is on excluding information related to drug use and side effects, it's worth noting that quinoxaline derivatives have been explored for various pharmacological activities. Research into the synthesis and reactions of novel quinoxalines for anticancer evaluation, as conducted by Kotb et al. (2007), showcases the potential of these compounds in medicinal chemistry. They prepared 1,2-dihydro-3-(2′-naphthyl)quinoxaline-2-one and various derivatives, some of which were evaluated for their anticancer activity (Kotb, Salama, Anwar, & Soliman, 2007).
Wirkmechanismus
Target of Action
For instance, N-(2-Aminoethyl)-1-aziridineethanamine is an experimental angiotensin converting enzyme 2 inhibitor
Biochemical Pathways
For example, compounds containing the 2-aminoethyl group can be involved in the synthesis of imidazoles , which are key components in a variety of applications . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Pharmacokinetics
For example, Fluvoxamine, a compound with a similar 2-aminoethyl group, is metabolized by the liver into at least 11 products, all of which are pharmacologically inactive . It is excreted primarily as metabolites, with less than 4% of the original compound remaining . The impact of these properties on the bioavailability of the compound would depend on various factors, including its specific chemical structure and the physiological conditions of the body.
Action Environment
For example, the kinetics of absorption of CO2 in aqueous 1-(2-aminoethyl) piperazine is studied using a stirred cell reactor . The experiments are performed at temperatures ranging from 303 to 333 K with weight fractions of AEPZ in an aqueous solution ranging from 0.1 to 0.4 .
Eigenschaften
IUPAC Name |
1-(2-aminoethyl)-3-methylquinoxalin-2-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.2ClH/c1-8-11(15)14(7-6-12)10-5-3-2-4-9(10)13-8;;/h2-5H,6-7,12H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAKWOVWCLZNJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C1=O)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.